molecular formula C28H24N4O8S2 B12671833 4,4'-Bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid CAS No. 69571-22-8

4,4'-Bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid

Katalognummer: B12671833
CAS-Nummer: 69571-22-8
Molekulargewicht: 608.6 g/mol
InChI-Schlüssel: ARNYAFUSKMSJTN-FPDVXUDYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid is an organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields due to its ability to absorb and emit light.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid typically involves the azo coupling reaction. This process starts with the diazotization of 4-methoxyaniline, followed by coupling with stilbene-2,2’-disulphonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are employed to maintain consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through its ability to absorb and emit light. The azo groups in the molecule allow it to undergo electronic transitions when exposed to light, leading to its vibrant color. This property is exploited in various applications, such as dyes and photodynamic therapy. The molecular targets and pathways involved include interactions with light-sensitive cellular components and the generation of reactive oxygen species in photodynamic therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid: Similar in structure but with hydroxyl groups instead of methoxy groups.

    4,4’-Bis((4-aminophenyl)azo)stilbene-2,2’-disulphonic acid: Contains amino groups instead of methoxy groups.

Uniqueness

4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid is unique due to its methoxy groups, which enhance its solubility and stability compared to its hydroxyl and amino analogs. This makes it particularly useful in applications requiring high stability and solubility .

Eigenschaften

CAS-Nummer

69571-22-8

Molekularformel

C28H24N4O8S2

Molekulargewicht

608.6 g/mol

IUPAC-Name

5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C28H24N4O8S2/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38)/b4-3+,31-29?,32-30?

InChI-Schlüssel

ARNYAFUSKMSJTN-FPDVXUDYSA-N

Isomerische SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O

Kanonische SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.